molecular formula C19H24N2O2S B7172083 N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide

N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide

Cat. No.: B7172083
M. Wt: 344.5 g/mol
InChI Key: NGJCYZIUMMCSSK-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and a methoxythiophene moiety

Properties

IUPAC Name

N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-23-17-9-11-24-18(17)19(22)20-12-16-8-5-10-21(14-16)13-15-6-3-2-4-7-15/h2-4,6-7,9,11,16H,5,8,10,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJCYZIUMMCSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)NCC2CCCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. One common method involves the reaction of 1-benzylpiperidine with a suitable thiophene derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can vary depending on the specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: The methoxy group on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets. In the context of acetylcholinesterase inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular pathways involved include the inhibition of acetylcholinesterase and modulation of cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor with a different structural framework but similar pharmacological effects.

    Galantamine: A natural alkaloid used as an acetylcholinesterase inhibitor, differing in its core structure but sharing the same therapeutic target.

Uniqueness

N-[(1-benzylpiperidin-3-yl)methyl]-3-methoxythiophene-2-carboxamide is unique due to its specific combination of a methoxythiophene moiety with a benzylpiperidine structure. This unique structure may confer distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and selectivity compared to other acetylcholinesterase inhibitors .

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